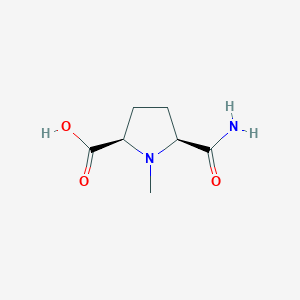

(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid, also known as L-proline carbamate or carbapenem, is a type of beta-lactam antibiotic that has been widely used in clinical practice since the 1980s. It is a highly effective antibiotic that is commonly used to treat a variety of bacterial infections, including urinary tract infections, pneumonia, and sepsis.

科学的研究の応用

Carbapenem Biosynthesis

The role of "(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid" in the biosynthesis of carbapenem antibiotics is significant. Stapon, Li, and Townsend (2003) elucidated the stereochemical assignments in carbapenem biosynthesis, highlighting the enzyme CarC's role in the ring stereoinversion process from L-proline, which is crucial for forming the carbapenem structure, a class of beta-lactam antibiotics with potent antibacterial activity. This research provides foundational knowledge for synthetic biology applications in developing novel antibiotics (Stapon, Li, & Townsend, 2003).

Enantioselective Biotransformations

Chen et al. (2012) demonstrated the enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides using Rhodococcus erythropolis AJ270. This study showed how biocatalysis can be employed to achieve high yields and excellent enantioselectivity for producing "(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid," emphasizing its application in organic synthesis, including the creation of druglike compounds and aza-nucleoside analogues (Chen et al., 2012).

Asymmetric Synthesis

The research by Ruiz-Olalla, Retamosa, and Cossío (2015) on densely substituted L-proline esters as catalysts for asymmetric Michael additions highlights the synthetic utility of derivatives of "(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid." These findings contribute to the broader field of organocatalysis, offering a pathway to synthesize complex molecules with high enantioselectivity, beneficial for pharmaceutical synthesis (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Catalytic Applications

Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) explored novel, mild, and biological-based nano organocatalysts with urea moiety, demonstrating their catalytic applications in the synthesis of diverse organic compounds under mild and green conditions. This study presents the potential industrial applications of compounds related to "(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid" in creating environmentally friendly catalysis processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

特性

IUPAC Name |

(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-9-4(6(8)10)2-3-5(9)7(11)12/h4-5H,2-3H2,1H3,(H2,8,10)(H,11,12)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCZYOCQNRXIGT-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CC[C@@H]1C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-5-carbamoyl-1-methylpyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(2-Propylpyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2725056.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)

![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)

![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)

![3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2725067.png)

![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)